Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes an adamantyl group, a formylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, followed by the introduction of the formylamino group and finally the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the adamantyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: This compound has a similar benzoate ester structure but lacks the adamantyl and formylamino groups.
Methyl 2-formamidobenzoate: This compound includes a formylamino group but does not have the adamantyl group.
Uniqueness
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to the presence of both the adamantyl and formylamino groups, which confer specific chemical and biological properties. The adamantyl group enhances stability and binding affinity, while the formylamino group allows for specific interactions with biological molecules.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)16-4-2-3-5-17(16)22-19(25)20(21-11-23)14-7-12-6-13(9-14)10-15(20)8-12/h2-5,11-15H,6-10H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
CVDRJVYGJWXUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
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